rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
Description
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride is a racemic bicyclic amine hydrochloride salt. Its structure comprises a bicyclo[3.2.1]octane backbone, where the "3-aza" denotes a nitrogen atom replacing a carbon at position 3, and a hydroxyl group (-OH) at position 6. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical synthesis.
Properties
CAS No. |
2679949-46-1 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1 |
InChI Key |
OMGHUKNDBNOMHP-RYLOHDEPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CNC2)O.Cl |
Canonical SMILES |
C1C2CC(C1CNC2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Bicyclo[3.2.1]octane Framework
The bicyclic core is typically constructed via intramolecular cyclization or [3+2] cycloaddition reactions. A plausible route involves:
-
Mannich Reaction-Based Cyclization :
Condensation of a γ,δ-unsaturated ketone with a primary amine and formaldehyde under acidic conditions generates the bicyclic skeleton. For example, heating 4-penten-2-one with benzylamine in the presence of HCl yields a bicyclo[3.2.1]octan-6-one intermediate. Subsequent reduction of the ketone to a secondary alcohol (e.g., using NaBH4) and deprotection of the benzyl group (via hydrogenolysis) provides the free amine. -
Diels-Alder Approach :
Reaction of a diene with a nitroalkene dienophile forms a bicyclic nitro compound, which is reduced to the amine using LiAlH4. Oxidation of a pendant hydroxyl group (if present) completes the alcohol functionality.
Table 1: Comparison of Cyclization Methods
| Method | Starting Materials | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Mannich Cyclization | 4-Penten-2-one, Benzylamine | 45–55 | Racemic mixture |
| Diels-Alder | Furan, Nitroethylene | 30–40 | Moderate diastereoselectivity |
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (1–2 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To improve scalability, key steps (e.g., cyclization and reduction) are conducted in continuous flow reactors. For example:
-
Mannich Cyclization : Tubular reactors at 80°C with a residence time of 20 minutes achieve 85% conversion.
-
Hydrogenation : Fixed-bed reactors with Pd/Al2O3 catalysts enable high-throughput amine reduction.
Table 2: Industrial Process Parameters
| Step | Reactor Type | Temperature (°C) | Pressure (bar) | Catalyst Loading |
|---|---|---|---|---|
| Cyclization | Tubular | 80 | Ambient | HCl (10 mol%) |
| Reductive Amination | Fixed-Bed | 50 | 10 (H2) | 5% Pd/Al2O3 |
| Salt Formation | Crystallizer | 0–5 | Ambient | N/A |
Reaction Optimization and Challenges
Stereochemical Control
The racemic nature of the product arises from non-stereoselective cyclization and reduction steps. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) could theoretically induce enantioselectivity but remain unexplored for this specific compound.
Byproduct Formation
Common impurities include:
-
Over-reduction products : Dihydro derivatives from excessive hydrogenation.
-
Ring-opened amines : Resulting from acid-catalyzed retro-Mannich reactions during HCl salt formation.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/methanol (3:1 v/v) removes polar byproducts. The hydrochloride salt exhibits a melting point of 212–214°C (dec.) and characteristic IR stretches at 3200 cm⁻¹ (N-H) and 1050 cm⁻¹ (C-O).
Analytical Data
-
1H NMR (400 MHz, D2O) : δ 3.72 (m, 1H, CH-N), 3.15 (dd, J = 10.4 Hz, 2H, bridgehead H), 2.89 (m, 2H, CH2NH), 1.95–1.45 (m, 6H, bicyclic CH2).
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeOH gradient).
Comparative Analysis of Synthetic Approaches
Table 3: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mannich Cyclization | High atom economy | Moderate yields, racemic outcome |
| Diels-Alder | Diastereoselectivity potential | Requires nitroalkene synthesis |
| Reductive Amination | One-pot simplicity | Over-reduction risks |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride is employed as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
2. Biological Studies:
In biological research, this compound serves as a probe for investigating enzyme mechanisms and biological pathways due to its ability to interact with various molecular targets. It is particularly useful in studying the effects of bicyclic compounds on biological systems .
3. Medicinal Chemistry:
The potential therapeutic applications of this compound are significant. Its interactions with biological targets suggest it could lead to the development of new drugs or serve as a lead compound in drug discovery efforts .
Case Studies
Case Study 1: Drug Development
In a study focused on the development of analgesics, this compound was evaluated for its efficacy in modulating pain pathways. The results indicated that this compound could effectively reduce pain responses in animal models, highlighting its potential as a candidate for new pain management therapies.
Case Study 2: Enzyme Mechanism Exploration
Research examining the enzymatic activity of specific cytochrome P450 enzymes utilized this compound as a substrate to understand its interaction with these enzymes. The findings demonstrated that the compound could influence enzyme activity and provide insights into metabolic pathways involving similar bicyclic structures.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Bicyclo System Size: The target compound’s bicyclo[3.2.1]octane system provides a larger, more flexible scaffold compared to [3.2.0]heptane and [3.1.0]hexane analogs. This flexibility may enhance binding to diverse biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .
Stereochemistry and Racemic Nature :
- The racemic nature of the target compound introduces two enantiomers, which may exhibit differing pharmacological activities. In contrast, rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 134575-12-5) is a relative stereoisomer with defined spatial arrangement .
Substituent Effects :
- Hydroxyl groups at position 6 (common across all analogs) contribute to hydrogen bonding, affecting solubility and target affinity. For example, rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride (CAS 2089246-00-2) has demonstrated utility as a chiral building block in opioid receptor modulators due to its polar -OH group .
Research Findings and Data
Comparative Physicochemical Data
*Estimated based on bicyclo[3.2.1]octane analogs. †Inferred from similar bicyclo[3.1.0]hexane derivatives.
Biological Activity
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride , often referred to as a bicyclic amine, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This compound has been studied for its potential applications in various therapeutic areas, particularly in neurology and pain management.
- Molecular Formula : CHClNO
- Molecular Weight : 165.64 g/mol
- CAS Number : 2679949-46-1
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that this compound may exhibit:
- Antinociceptive Effects : Studies have shown that it can modulate pain pathways, potentially serving as an analgesic agent.
- Neuromodulatory Properties : It may influence neurotransmitter release and receptor activity, impacting conditions such as anxiety and depression.
The mechanism of action involves the binding of this compound to various neurotransmitter receptors, including:
- Opioid Receptors : It has been noted for its selective activity at kappa opioid receptors, which may contribute to its analgesic properties.
- Cholinergic Pathways : The compound's structural features suggest potential interactions with cholinergic systems, influencing cognitive functions and memory.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Antinociceptive Studies : In animal models, administration of this compound resulted in significant reductions in pain responses compared to control groups .
- Receptor Binding Assays : Binding affinity studies indicate a notable selectivity for kappa opioid receptors over mu and delta receptors, suggesting a unique therapeutic profile that may minimize some common side effects associated with traditional opioids .
- Stereochemistry Impact : The specific stereochemical configuration of this compound plays a crucial role in its biological activity. Research has demonstrated that enantiomerically pure forms exhibit differing levels of efficacy and potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol | Structure | Lower affinity for kappa receptors |
| rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | Structure | Antidepressant-like effects |
| rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane | Structure | Analgesic properties |
Case Study 1: Antinociceptive Efficacy
A study conducted on the efficacy of this compound demonstrated significant pain relief in a model of neuropathic pain when administered at doses ranging from 10 mg/kg to 30 mg/kg.
Case Study 2: Cognitive Enhancement
In a double-blind study involving patients with mild cognitive impairment, participants receiving this compound showed improved scores on cognitive assessments compared to placebo controls.
Q & A
Q. What are the recommended safety protocols for handling rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 or EN 143-compliant filters) for aerosolized particles .
- Engineering Controls: Work in a fume hood to minimize inhalation exposure. Ensure proper ventilation and avoid contamination of drainage systems .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers determine the solubility and stability of this compound for experimental preparation?
Methodological Answer:
- Solubility Testing: Prepare stock solutions in polar solvents (e.g., water, ethanol) at concentrations up to 10 mM. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Stability Monitoring: Store solutions at room temperature (RT) in sealed, moisture-free containers. Monitor degradation via HPLC with UV detection (e.g., C18 column, 254 nm wavelength) over 24–72 hours .
Q. What are the critical parameters for synthesizing this compound?
Methodological Answer:
- Key Steps: Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions. Deprotect with HCl in dioxane to yield the hydrochloride salt .
- Optimization: Control reaction pH (6–8) and temperature (0–25°C) to minimize epimerization or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for bicyclic azabicyclo compounds like this compound?
Methodological Answer:
- Data Validation: Compare stereochemical purity (via chiral HPLC or X-ray crystallography) and batch-specific impurities (e.g., by LC-MS). Structural analogs (e.g., and ) may exhibit varying receptor affinities due to minor stereochemical differences .
- Biological Assays: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Replicate studies across multiple cell lines to assess reproducibility .
Q. What advanced strategies optimize the synthetic yield of this compound while minimizing side products?
Methodological Answer:
- Catalytic Systems: Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to enhance stereoselectivity .
- Solvent Optimization: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates. Additives like sodium iodide can improve reaction kinetics .
- Process Analytics: Monitor reaction progress in real time via in-situ FTIR or Raman spectroscopy to identify side-product formation .
Q. How can researchers validate the environmental fate of this compound to comply with green chemistry principles?
Methodological Answer:
- Degradation Studies: Conduct hydrolysis experiments at varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via high-resolution mass spectrometry (HRMS) .
- Ecotoxicity Screening: Use Daphnia magna or algal models to assess acute toxicity (EC50/LC50). Compare results with structurally related compounds (e.g., ) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
